molecular formula C16H14FN3OS B2727672 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 340817-80-3

3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2727672
CAS No.: 340817-80-3
M. Wt: 315.37
InChI Key: HKRBXLITKWGPCH-UHFFFAOYSA-N
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Description

3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 340817-80-3) is a thienopyridine derivative characterized by:

  • Core structure: A fused thieno[2,3-b]pyridine ring system.
  • Substituents: Amino group at position 3. Methyl groups at positions 4 and 4. 4-Fluorophenyl carboxamide at position 2.

This compound has shown pharmacological relevance as a selective inhibitor of Epac1 (exchange protein directly activated by cAMP 1), demonstrating cardioprotective effects against myocardial ischemia/reperfusion injury and chronic β-adrenergic receptor activation . Its synthesis typically involves condensation reactions of thiophene precursors with fluorophenyl acetamide derivatives under basic conditions .

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-8-7-9(2)19-16-12(8)13(18)14(22-16)15(21)20-11-5-3-10(17)4-6-11/h3-7H,18H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRBXLITKWGPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327048
Record name 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

340817-80-3
Record name 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Chloro-3-Cyano-4-Methylpyridine

The synthesis begins with 2-chloro-3-cyano-4-methylpyridine , a key intermediate prepared via nucleophilic substitution of 2,4-dichloro-3-cyanopyridine with methyl groups. This step ensures regioselective functionalization at the 4-position of the pyridine ring.

Reaction with Ethyl Thioglycolate

Ethyl thioglycolate is introduced to the pyridine intermediate in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 80°C. This facilitates thiolate anion formation, which attacks the 2-chloro position, forming a thioether linkage. The reaction mixture is stirred for 30–40 minutes, yielding a white precipitate.

Alkaline Cyclization

The intermediate undergoes cyclization under alkaline conditions (10% aqueous KOH) at room temperature. Deprotonation of the amide group initiates intramolecular cyclization, forming the thieno[2,3-b]pyridine core. The product precipitates as a yellow solid, which is filtered and washed with cold ethanol.

Reaction Scheme:
$$
\text{2-Chloro-3-cyano-4-methylpyridine} + \text{Ethyl thioglycolate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Thioether intermediate} \xrightarrow{\text{10\% KOH}} \text{Thieno[2,3-b]pyridine core}
$$

Introduction of 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via S-alkylation using 4-fluorophenyl chloroacetamide in DMF. The reaction proceeds at 0–5°C with sodium hydride (NaH) as the base, followed by stirring for 24 hours. Neutralization with diluted NaOH and extraction with ethyl acetate yields the crude product, which is purified via column chromatography.

Yield: 83% (pale yellow crystals, mp 208–209°C).

Oxidative Dimerization Approach

Formation of 3-Aminothieno[2,3-b]Pyridine Intermediate

Oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with aqueous sodium hypochlorite (NaOCl) induces unexpected dimerization. The reaction proceeds via two proposed mechanisms:

  • Mechanism #1: Electrophilic attack by HOCl or Cl⁺ forms a resonance-stabilized cation, which reacts with a deprotonated amide anion to form polycyclic products.
  • Mechanism #2: Single-electron transfer (SET) oxidation generates cation-radical species, which dimerize and undergo heterocyclization.

Key Conditions:

  • Solvent-dependent pathways: Aqueous ethanol yields mixtures of dimeric and solvolysis products, while pure water favors dimerization.
  • Temperature: Reactions conducted at 0–10°C to control exothermic steps.

Stereochemical Outcomes

The dimerization produces cis- and trans- diastereomers, as confirmed by NMR spectroscopy. Diastereotopic protons in the OCH₂ group appear as doublets of quartets (²J = 14.2 Hz, ³J = 6.9 Hz), indicating restricted rotation around the C–N bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (CONH), 7.59 (dd, J = 9.5 Hz, 2H, Ar-H), 7.11 (dd, J = 9.5 Hz, 2H, Ar-H), 2.69 (s, 3H, CH₃-4), 2.47 (s, 3H, CH₃-6).
  • ¹³C NMR: Peaks at δ 167.8 (C=O), 158.3 (C-F), 145.2 (pyridine C), and 22.1/18.9 ppm (methyl carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 344.1234 (calculated for C₁₇H₁₆FN₃OS: 344.1239).

Comparative Analysis of Methods

Method Yield Advantages Limitations
S-Alkylation/Cyclization 83% High regioselectivity; scalable Requires cryogenic conditions for S-alkylation
Oxidative Dimerization 28–42% Novel mechanistic pathways; diverse products Low yield; complex purification

Applications and Derivatives

The compound serves as a precursor for antimycobacterial agents and kinase inhibitors. Functionalization at the 3-amino group with trifluoromethylbenzoyl chloride or 4-fluorobenzoyl chloride yields derivatives with enhanced bioactivity.

Challenges and Optimization

  • Purification Issues: High water solubility of intermediates complicates isolation. Ethanol/water mixtures improve precipitation.
  • Side Reactions: Over-oxidation to sulfoxides occurs with strong oxidants like MCPBA. NaOCl in controlled concentrations minimizes this.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications to the thieno[2,3-b]pyridine structure can enhance its efficacy against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens. In vitro studies have reported that it exhibits significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects
There is emerging evidence that thieno[2,3-b]pyridine derivatives may possess neuroprotective properties. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

Herbicidal Activity
The compound has been identified as a potential herbicide due to its ability to act as an antidote against specific herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). This property is particularly useful in agriculture for protecting crops from the harmful effects of these herbicides while allowing for effective weed control .

Pesticidal Properties
In addition to herbicidal applications, 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has shown promise as a pesticide. Its effectiveness against certain pests enhances crop yield and quality by minimizing pest-related damage .

Case Studies

Study TitleFocusFindings
Anticancer Potential of Thieno[2,3-b]pyridine DerivativesInvestigated the anticancer effects of various derivativesSignificant inhibition of tumor growth in vitro; apoptosis induction in cancer cell lines
Antimicrobial Efficacy of 3-Amino CompoundsEvaluated antimicrobial activity against pathogensEffective against Staphylococcus aureus and E. coli; potential for new antibiotic development
Neuroprotective Effects of Thieno CompoundsAssessed neuroprotective properties in neuronal modelsProtection against oxidative stress; potential applications in neurodegenerative disease treatment
Herbicidal Activity Against 2,4-DExamined antidote properties in agricultural settingsEffective antidote for crops exposed to 2,4-D; improved crop resilience

Mechanism of Action

The mechanism of action of 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name (CAS/ID) Position 4 Position 6 Carboxamide Substituent Biological Activity Key Findings Reference
Target Compound (340817-80-3) Methyl Methyl 4-Fluorophenyl Epac1 inhibition Cardioprotective effects in vivo
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide Distyryl Distyryl 4-Chlorophenyl Insecticidal (Aphis craccivora) LC₅₀ = 0.12 μM (vs. 0.33 μM for acetamiprid)
KuSaSch101 Phenyl Cyclopenta 4-Fluorophenyl Antiplasmodial Moderate activity against Plasmodium
3-Amino-N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfamoyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Trifluoromethyl Phenyl Sulfamoyl phenyl Undisclosed Predicted high metabolic stability
3-Amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide Methyl Methyl 4-Methoxybenzyl Neuromodulatory Binds muscarinic/GABAB receptors
Key Observations :

Structure-Activity Relationship (SAR): Open-chain analogs with cyano groups (e.g., compound 2 in ) show higher activity than cyclized derivatives, likely due to enhanced target binding .

Antiplasmodial Activity :

  • KuSaSch101, featuring a cyclopenta ring at position 6, demonstrates moderate antiplasmodial activity, highlighting the role of bulky substituents in targeting parasitic enzymes .

Cardioprotective Effects :

  • The target compound’s 4-fluorophenyl group enhances selectivity for Epac1 over other cAMP-binding proteins, while methyl groups at positions 4 and 6 improve metabolic stability .

Physical and Chemical Properties

Table 2: Physicochemical Comparison
Compound Name (CAS/ID) Melting Point (°C) IR Peaks (cm⁻¹) Solubility Reference
Target Compound (340817-80-3) Not reported Not available Low (lipophilic)
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide 255–256 3463 (NH), 2215 (C≡N), 1731 (C=O) Poor in water
3-Amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide Not reported 3480 (NH), 1731 (C=O) Moderate (due to methoxy)
Key Observations :
  • Melting Points : Cyclized derivatives (e.g., KuSaSch101) often exhibit higher melting points (>250°C) compared to open-chain analogs, indicating greater crystallinity .
  • Solubility : Methoxy or sulfamoyl groups enhance aqueous solubility, whereas trifluoromethyl or styryl groups increase lipophilicity .

Biological Activity

3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C14H14FN3OS
  • Molecular Weight : 293.34 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thienopyridine derivatives with various amines and carboxylic acids. The synthetic pathways often aim to modify the thieno[2,3-b]pyridine core to enhance biological activity.

Anticancer Properties

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit the activity of Pim-1 kinase, which is implicated in cancer cell proliferation and survival. The inhibition of Pim-1 by these compounds can lead to reduced tumor growth in various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

CompoundIC50 (μM)Cell Line Tested
This compoundTBDTBD
Pim-1 Inhibitor A1.18MCF7
Pim-1 Inhibitor B4.62HCT116

Antimicrobial Activity

Thieno[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Some studies reported moderate antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating bacterial infections .

Other Biological Activities

In addition to anticancer and antimicrobial activities, there is emerging evidence that compounds similar to this compound may exhibit anti-inflammatory effects. This could be attributed to their ability to modulate signaling pathways involved in inflammation .

Case Studies

  • Pim Kinase Inhibition :
    A study focused on the synthesis of pyridothienopyrimidinone derivatives demonstrated that modifications at specific positions on the thieno[2,3-b]pyridine scaffold significantly enhanced Pim-1 inhibitory activity. The most potent compounds showed IC50 values as low as 1.18 μM against the enzyme .
  • Antimicrobial Evaluation :
    Another investigation assessed various thienopyridine derivatives for their antibacterial efficacy. The results indicated that certain modifications led to improved activity against both Gram-positive and Gram-negative strains .

Q & A

Basic Question: What are the key synthetic pathways for synthesizing 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, and how can purity be validated?

Methodological Answer:
The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclocondensation reactions between aminothiophene carboxamides and substituted pyridine precursors. For example, analogous compounds (e.g., 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide) are synthesized via multi-step routes involving thiourea intermediates and cyclization under acidic conditions . Purity validation requires:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography to confirm stereochemistry and structural integrity (as demonstrated in related thienopyridine analogs) .
  • HPLC with UV detection to quantify impurities (<1% threshold).

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to assign aromatic protons (e.g., 4-fluorophenyl substituent) and methyl groups at positions 4 and 6 .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the thienopyridine core.
  • Infrared Spectroscopy (IR):
    • Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
  • Thermogravimetric Analysis (TGA):
    • Determines thermal stability (e.g., decomposition temperature >250°C as seen in structurally similar compounds) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:
SAR optimization involves:

  • Substituent Variation:
    • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., trifluoromethoxy) to enhance metabolic stability .
    • Modify methyl groups at positions 4 and 6 to bulkier substituents (e.g., ethyl) to improve target binding affinity.
  • In Silico Docking:
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes) .
  • Biological Assays:
    • Screen against panels of enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric assays .

Advanced Question: What computational strategies can predict reaction pathways for synthesizing novel analogs?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Employ density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .
  • Reaction Path Search Methods:
    • Use tools like GRRM17 to explore potential intermediates and byproducts .
  • Machine Learning (ML):
    • Train ML models on existing reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) and catalysts (e.g., p-toluenesulfonic acid) .

Advanced Question: How can contradictory biological data (e.g., variable IC₅₀ values across assays) be resolved?

Methodological Answer:

  • Assay Standardization:
    • Normalize conditions (e.g., pH, temperature) using guidelines from Practical Training in Chemical Biology Methods & Experimental Design .
  • Statistical Design of Experiments (DoE):
    • Apply factorial design to identify confounding variables (e.g., solvent polarity, cell line variability) .
  • Meta-Analysis:
    • Aggregate data from multiple studies using tools like RevMan to calculate weighted IC₅₀ values .

Advanced Question: What strategies improve yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Process Intensification:
    • Use continuous-flow reactors to minimize side reactions (e.g., dimerization) .
  • Membrane Separation Technologies:
    • Apply nanofiltration to remove low-molecular-weight impurities during workup .
  • Design of Experiments (DoE):
    • Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .

Advanced Question: How can the compound’s pharmacokinetic (PK) profile be evaluated preclinically?

Methodological Answer:

  • In Vitro ADME Assays:
    • Caco-2 cell monolayers for intestinal permeability.
    • Microsomal stability assays (human liver microsomes) to estimate metabolic clearance .
  • In Vivo Studies:
    • Administer via intravenous/oral routes in rodent models, followed by LC-MS/MS plasma analysis to calculate bioavailability .

Advanced Question: What crystallographic insights are critical for understanding this compound’s solid-state behavior?

Methodological Answer:

  • Single-Crystal X-ray Diffraction:
    • Resolve hydrogen-bonding networks (e.g., N-H···O interactions) that influence solubility .
    • Analyze packing motifs (e.g., π-π stacking of thienopyridine cores) to predict melting points .
  • Powder X-ray Diffraction (PXRD):
    • Monitor polymorph transitions during storage .

Advanced Question: How can computational toxicology models predict off-target effects?

Methodological Answer:

  • Pharmacophore Screening:
    • Use tools like Pharmit to identify unintended targets (e.g., hERG channel binding linked to cardiotoxicity) .
  • ToxCast Database Mining:
    • Cross-reference structural fragments with known toxicophores (e.g., nitro groups) .

Advanced Question: What methodologies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical Proteomics:
    • Employ affinity-based protein profiling (AfBPP) using a biotinylated probe derivative .
  • CRISPR-Cas9 Knockout Screens:
    • Identify gene pathways essential for compound efficacy (e.g., apoptosis regulators) .

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